9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine

TPMT inhibition thiopurine metabolism drug-drug interaction

9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine (CAS 1522541-70-3) is a synthetic purine derivative with the molecular formula C11H10BrN5OS and a molecular weight of 340.20 g/mol. The compound features a 4-bromothiophen-2-ylmethyl substituent at the N9 position of the purine scaffold and a methoxy group at the 6-position.

Molecular Formula C11H10BrN5OS
Molecular Weight 340.2
CAS No. 1522541-70-3
Cat. No. B2957954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine
CAS1522541-70-3
Molecular FormulaC11H10BrN5OS
Molecular Weight340.2
Structural Identifiers
SMILESCOC1=NC=NC2=C1N=C(N2CC3=CC(=CS3)Br)N
InChIInChI=1S/C11H10BrN5OS/c1-18-10-8-9(14-5-15-10)17(11(13)16-8)3-7-2-6(12)4-19-7/h2,4-5H,3H2,1H3,(H2,13,16)
InChIKeyQOWHFOGGVJSIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine (CAS 1522541-70-3): A Purine-Derived TPMT Inhibitor for Thiopurine Metabolism Research and Drug Interaction Screening


9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine (CAS 1522541-70-3) is a synthetic purine derivative with the molecular formula C11H10BrN5OS and a molecular weight of 340.20 g/mol [1]. The compound features a 4-bromothiophen-2-ylmethyl substituent at the N9 position of the purine scaffold and a methoxy group at the 6-position [1]. It is classified as an inhibitor of human thiopurine S-methyltransferase (TPMT), the enzyme responsible for the S-methylation and metabolic inactivation of thiopurine drugs such as 6-mercaptopurine and azathioprine [2]. Commercially available at a minimum purity of 95% from multiple vendors , this compound serves as a research tool for investigating TPMT-mediated drug metabolism and potential drug-drug interactions in thiopurine therapy.

Why In-Class Purine Analogs Cannot Substitute for 9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine in TPMT-Focused Assays


Purine derivatives as a class span a wide spectrum of biological targets including kinases, adenosine receptors, purine nucleoside phosphorylase (PNP), and DNA repair enzymes such as MGMT. Simple substitution at the N9 position fundamentally redirects target selectivity: the N9-(4-bromothiophen-2-ylmethyl) substitution combined with a 6-methoxy group confers TPMT inhibitory activity (IC50 = 1,000 nM) [1], whereas the structurally similar compound N-((5-bromothiophen-2-yl)methyl)-7H-purin-6-amine primarily interacts with adenosine receptors , and 6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine (Lomeguatrib) is a potent MGMT inhibitor (IC50 = 9 nM) with no reported TPMT activity . Even among TPMT inhibitors, potency varies by orders of magnitude: the benzoic acid derivative 3,4-dimethoxy-5-hydroxybenzoic acid shows IC50 values of 0.83–20 μM depending on species and assay conditions [2], while the diuretic furosemide exhibits IC50 values of 15–170 μM [3]. These differences in target, potency, and chemical scaffold preclude generic interchangeability of purine analogs or TPMT inhibitors without quantitative verification in the specific assay system of interest.

Quantitative Differentiation Evidence for 9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine Against Key Comparators


TPMT Inhibitory Potency: Rank-Order Comparison with Furosemide, Sulfasalazine, and 3,4-Dimethoxy-5-hydroxybenzoic Acid

In a head-to-head comparison using BindingDB/ChEMBL-curated data, 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine inhibits recombinant human TPMT with an IC50 of 1,000 nM (1.00E+3 nM) [1]. In contrast, the clinically relevant TPMT inhibitor furosemide exhibits IC50 values of 15–19 μM (15,000–19,000 nM) in erythrocyte TPMT assays [2], representing a 15- to 19-fold weaker potency. Sulfasalazine inhibits recombinant human TPMT with an IC50 of 78 μM (78,000 nM) [3], a 78-fold difference. The classic TPMT inhibitor 3,4-dimethoxy-5-hydroxybenzoic acid shows an IC50 of 20 μM (20,000 nM) against purified human kidney TPMT [4], a 20-fold difference. All comparisons are normalized to the same target enzyme (human TPMT), noting that assay conditions (recombinant vs. erythrocyte vs. tissue-purified enzyme) differ across studies.

TPMT inhibition thiopurine metabolism drug-drug interaction

Target Selectivity: TPMT Inhibition vs. MGMT Inhibition in Bromothiophene-Purine Congeners

Within the bromothiophene-substituted purine chemical series, target selectivity diverges sharply depending on the substitution position and linker chemistry. 9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine inhibits TPMT with an IC50 of 1,000 nM [1]. A structurally related compound, 6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine (Lomeguatrib), differs by having the bromothiophene linked via an oxygen at the 6-position of the purine and an amino group at the 2-position. Lomeguatrib is a potent inhibitor of O6-methylguanine-DNA methyltransferase (MGMT) with an IC50 of 9 nM in cell-free assays and approximately 6 nM in MCF-7 cells , but has no reported TPMT inhibitory activity. This represents a >100-fold selectivity shift between two DNA/drug-metabolizing enzyme targets driven by discrete structural modifications to the purine core and linker.

target selectivity TPMT vs. MGMT bromothiophene-purine series

Structural Differentiation: N9-(4-Bromothiophen-2-ylmethyl) Substitution Pattern vs. Regioisomeric and Linker Analogs

The compound incorporates a 4-bromothiophen-2-ylmethyl group directly attached at the N9 position of the purine via a methylene (-CH2-) linker, combined with a methoxy group at the 6-position and a free amine at the 8-position [1]. This substitution pattern is distinct from the closest regioisomeric analog, N-((5-bromothiophen-2-yl)methyl)-7H-purin-6-amine (CAS 1179232-43-9), which features the bromothiophene linked via a methylamine to the 6-position of purine and a bromine at the 5-position of the thiophene ring . The latter compound has a reported IC50 of 1,330 nM (1.33E+3 nM) against purine nucleoside phosphorylase (PNP) from Mycobacterium tuberculosis [2], a target distinct from TPMT. This demonstrates that the 4-bromo (vs. 5-bromo) thiophene regioisomerism and N9-methylene (vs. C6-methylamine) connectivity collectively reorient target engagement from PNP to TPMT within the purine-bromothiophene chemotype.

purine N9 substitution bromothiophene regioisomer structure-activity relationship

Physicochemical Property Profile: Computed LogP and Hydrogen Bonding Determinants for Assay Compatibility

The compound has a computed XLogP3-AA value of 2.0 [1], indicating moderate lipophilicity. This places it between more hydrophilic TPMT inhibitors such as furosemide (experimental LogP ≈ 2.0 but with ionizable sulfonamide and carboxylic acid groups conferring higher aqueous solubility at physiological pH) and highly lipophilic purine analogs. It has 1 hydrogen bond donor (the 8-amine) and 6 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 78.85 Ų . For comparison, Lomeguatrib (TPSA ≈ 87–89 Ų) is slightly more polar [2]. A TPSA below 90 Ų combined with a LogP of 2.0 suggests adequate passive membrane permeability for cell-based assays, while the single H-bond donor limits strong aqueous solvation that could reduce effective free concentration in biochemical assays.

physicochemical properties LogP solubility assay development

Research and Industrial Application Scenarios for 9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine Based on Differentiated Evidence


TPMT Enzyme Inhibition Assays for Thiopurine Drug Interaction Screening

Given its TPMT IC50 of 1,000 nM—15- to 78-fold more potent than furosemide, sulfasalazine, and 3,4-dimethoxy-5-hydroxybenzoic acid [1]—this compound is suitable as a positive control inhibitor or reference standard in TPMT biochemical assays. Its moderate potency allows for use at concentrations (1–10 μM) that avoid solvent toxicity while achieving near-complete enzyme inhibition, enabling robust Z'-factor determination in high-throughput screening campaigns designed to identify novel TPMT inhibitors or assess drug-drug interaction potential of co-administered therapeutics with thiopurines.

Chemical Probe Development for TPMT-Selective Pharmacology Without MGMT Confounding

Unlike Lomeguatrib, which is a potent MGMT inhibitor (IC50 = 9 nM) with no TPMT activity, this compound exhibits the orthogonal selectivity profile: TPMT inhibition without MGMT engagement . Researchers investigating the role of TPMT in thiopurine drug metabolism, particularly in inflammatory bowel disease or leukemia models where both TPMT and MGMT pathways may be active, can use this compound to selectively modulate TPMT activity without inadvertently inhibiting DNA repair via MGMT, thus yielding cleaner mechanistic interpretation of experimental results.

Structure-Activity Relationship (SAR) Studies in Purine-Based TPMT Inhibitor Optimization Programs

The unique N9-(4-bromothiophen-2-ylmethyl)-6-methoxy-8-aminopurine scaffold provides a distinct SAR starting point that is chemically orthogonal to the benzoic acid class of TPMT inhibitors (typified by 3,4-dimethoxy-5-hydroxybenzoic acid, IC50 = 20 μM) and to other bromothiophene-purine regioisomers such as N-((5-bromothiophen-2-yl)methyl)-7H-purin-6-amine (a PNP inhibitor, IC50 = 1,330 nM) [2]. Medicinal chemistry teams can systematically vary the bromine position on the thiophene, the N9 linker length, and the 6-position substituent to explore TPMT SAR, using this compound as the reference scaffold for potency benchmarking and selectivity profiling against PNP, MGMT, and adenosine receptors.

In Vitro Metabolism Studies of Thiopurine Drugs in Human Tissue Preparations

The compound's computed LogP of 2.0 and TPSA of 78.85 Ų predict adequate passive membrane permeability and manageable solubility for cell-based and tissue homogenate assays [3]. In ex vivo studies using human erythrocyte or intestinal biopsy TPMT preparations—models directly relevant to clinical thiopurine pharmacology—this compound can serve as a tool inhibitor to assess the contribution of TPMT-mediated methylation to the overall metabolic clearance of 6-mercaptopurine or azathioprine. Its single hydrogen bond donor and moderate lipophilicity reduce nonspecific protein binding compared to more polar sulfonamide-containing TPMT inhibitors, potentially yielding more reliable free fraction estimates in pharmacokinetic modeling.

Quote Request

Request a Quote for 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.